4-hydroxy-3-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid
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Overview
Description
4-HYDROXY-3-({[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-({[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with 2-methylbenzaldehyde under acidic conditions to form the benzoxazole ring.
Condensation Reaction: The benzoxazole derivative is then reacted with 4-hydroxy-3-formylbenzoic acid in the presence of a suitable base to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-({[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
4-HYDROXY-3-({[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-({[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: A simpler analog with a hydroxy group on the benzoic acid ring.
2-(2-Methylphenyl)benzoxazole: A compound with a similar benzoxazole moiety but lacking the benzoic acid core.
Uniqueness
4-HYDROXY-3-({[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)BENZOIC ACID is unique due to its combination of a hydroxybenzoic acid core and a benzoxazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c1-13-4-2-3-5-17(13)21-24-18-11-16(7-9-20(18)28-21)23-12-15-10-14(22(26)27)6-8-19(15)25/h2-12,25H,1H3,(H,26,27) |
InChI Key |
ZJAAXAHOHWXIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)C(=O)O)O |
Origin of Product |
United States |
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